BenchChemオンラインストアへようこそ!

BMS-986133

Alzheimer's disease γ-Secretase modulation Aβ42 reduction

BMS-986133 is a best-in-class γ-secretase modulator (GSM) with IC50 of 3.5 nM for Aβ42 reduction. Unlike γ-secretase inhibitors (GSIs), it spares Notch signaling, enabling cleaner AD research. Its superior potency over BMS-932481 allows wider dynamic range in dose-response assays. Pharmacokinetic/pharmacodynamic (PK/PD) translation has been validated across rats, dogs, monkeys, and humans, providing confidence for translational research. Use as a reference standard for cell-based assays or as a probe for PK/PD modeling. Available only from select suppliers – order today to advance your Alzheimer's research.

Molecular Formula C26H23ClFN7O
Molecular Weight 503.97
Cat. No. B1192347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986133
SynonymsBMS986133;  BMS 986133;  BMS-986133
Molecular FormulaC26H23ClFN7O
Molecular Weight503.97
Structural Identifiers
SMILESCC(N=C1)=NN1C2=C(OC/C=C\CN3)C=C(NC4=NC([C@H](C5=C(F)C=C(Cl)C=C5)CC6)=C6C3=N4)C=C2
InChIInChI=1S/C26H23ClFN7O/c1-15-30-14-35(34-15)22-9-5-17-13-23(22)36-11-3-2-10-29-25-20-8-7-19(24(20)32-26(31-17)33-25)18-6-4-16(27)12-21(18)28/h2-6,9,12-14,19H,7-8,10-11H2,1H3,(H2,29,31,32,33)/b3-2-/t19-/m0/s1
InChIKeyJLVFUZIDKWOYOX-AXMVSILFSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-986133 Compound Procurement: A Highly Potent and Translational γ-Secretase Modulator (GSM) for Alzheimer's Research


BMS-986133 is a novel, small-molecule γ-secretase modulator (GSM) developed by Bristol-Myers Squibb for research into Alzheimer's disease (AD) pathophysiology [1]. Unlike γ-secretase inhibitors (GSIs), GSMs are a unique class of compounds that selectively shift the processing of amyloid precursor protein (APP) without inhibiting the enzyme's overall activity, thereby sparing other critical substrates like Notch [1]. BMS-986133 is an advanced analog of BMS-932481, distinguished by its exceptional in vitro potency and a well-characterized pharmacological profile that has been demonstrated to translate consistently across multiple preclinical species and humans [1].

Why BMS-986133 Cannot Be Substituted with Closely Related GSM Analogs


In Alzheimer's disease research, the selection of a γ-secretase modulator (GSM) is not interchangeable, even among structurally related analogs from the same chemical series. Subtle differences in molecular structure can lead to profound differences in key pharmacological parameters, including potency, blood-brain barrier penetration, metabolic stability, and the specific profile of amyloid-beta (Aβ) peptide modulation [1]. For instance, while the closely related analog BMS-932481 shares a similar mechanism, BMS-986133 exhibits a different absolute potency, which is critical for in vivo dosing and achieving target engagement [1]. Furthermore, the translation of these properties from in vitro models to in vivo systems and across species is not guaranteed and has been empirically validated for BMS-986133, providing a level of confidence in its utility as a research tool that cannot be assumed for other GSMs [1].

Quantitative Differentiation Guide for BMS-986133: Evidence for Scientific Selection


Superior In Vitro Potency for Aβ42 Reduction vs. BMS-932481

BMS-986133 exhibits approximately 1.9-fold higher in vitro potency in reducing the neurotoxic Aβ1-42 peptide compared to its closest structural analog, BMS-932481 [1]. This enhanced potency is a quantifiable differentiator that can impact effective concentration ranges in cellular and in vivo models.

Alzheimer's disease γ-Secretase modulation Aβ42 reduction

Consistent Notch-Sparing Safety Profile Across Preclinical Species

BMS-986133's mechanism as a γ-secretase modulator (GSM) differentiates it from γ-secretase inhibitors (GSIs) by selectively modulating APP processing while sparing the cleavage of other substrates, most notably the Notch receptor [1]. This property has been empirically validated across multiple species (rat, dog, monkey) where treatment with BMS-986133 does not alter the total amount of Aβ peptides produced, thus avoiding the accumulation of potentially toxic processing intermediates [1].

Mechanism-based safety Notch signaling Translational pharmacology

Validated Cross-Species Translational Pharmacology

BMS-986133 exhibits a highly consistent pharmacodynamic response across a broad range of species, a critical attribute for a research tool used in translational studies. This property has been quantitatively demonstrated by its ability to decrease Aβ1-42 and Aβ1-40 while increasing Aβ1-38 and Aβ1-37 levels in rats, dogs, monkeys, and human subjects [1]. This consistency validates the compound's mechanism and central activity, confirming its utility for bridging in vitro and preclinical findings to potential human biology.

Translational research Pharmacokinetics/Pharmacodynamics (PK/PD) Cross-species validation

Optimal Scientific and Procurement Scenarios for BMS-986133


High-Throughput Screening and Mechanism-of-Action Studies in AD Research

With its exceptional in vitro potency (IC50 = 3.5 nM for Aβ42 reduction), BMS-986133 is ideally suited for use as a reference standard or positive control in cell-based assays aimed at studying the γ-secretase complex, Aβ production, and the effects of GSMs [1]. Its superior potency over BMS-932481 allows for a wider dynamic range in dose-response experiments and more robust signal-to-noise ratios.

Investigating Notch-Independent Pathways in Neurobiology

BMS-986133 is a critical tool for researchers investigating the specific role of Aβ peptides in cellular and animal models without the confounding factor of disrupted Notch signaling [1]. This is a key advantage over γ-secretase inhibitors (GSIs), enabling cleaner, more interpretable studies of APP processing, Aβ toxicity, and related downstream pathways.

Translational Studies in Rodent and Non-Human Primate Models of Alzheimer's Disease

The well-documented and consistent pharmacodynamic effect of BMS-986133 across rats, dogs, and monkeys makes it an invaluable compound for translational research [1]. Researchers can confidently use BMS-986133 in preclinical efficacy and target engagement studies in these species, knowing that the observed modulation of central Aβ peptides is predictive of the compound's activity in humans.

Pharmacokinetic/Pharmacodynamic (PK/PD) Model Development and Validation

Given the robust relationship between BMS-986133 exposure (plasma concentration) and its effect on Aβ peptides in the brain and CSF, this compound is an excellent probe for building and validating PK/PD models of γ-secretase modulation [1]. The extensive dataset from multiple species, including humans, provides a unique foundation for quantitative pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-986133

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.